molecular formula C10H14Cl2N4S B15299677 1-{Thieno[2,3-d]pyrimidin-4-yl}piperazine dihydrochloride

1-{Thieno[2,3-d]pyrimidin-4-yl}piperazine dihydrochloride

Cat. No.: B15299677
M. Wt: 293.22 g/mol
InChI Key: KDLKEIVPQXDXJS-UHFFFAOYSA-N
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Description

1-{Thieno[2,3-d]pyrimidin-4-yl}piperazine dihydrochloride is a chemical compound known for its diverse biological activities. It is a derivative of thieno[2,3-d]pyrimidine, a heterocyclic compound that has been extensively studied for its potential therapeutic applications. The compound is characterized by the presence of a piperazine ring attached to the thieno[2,3-d]pyrimidine core, which contributes to its unique chemical properties .

Preparation Methods

The synthesis of 1-{Thieno[2,3-d]pyrimidin-4-yl}piperazine dihydrochloride involves several steps. One common method includes the cyclization of 3-amino-thiophene-2-carboxylate derivatives using reagents such as formic acid or triethyl orthoformate . The reaction conditions typically involve heating the reactants in solvents like xylene or toluene, often in the presence of desiccants like calcium chloride . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.

Chemical Reactions Analysis

1-{Thieno[2,3-d]pyrimidin-4-yl}piperazine dihydrochloride undergoes various chemical reactions, including:

Common conditions for these reactions include varying temperatures and solvents, depending on the desired product. Major products formed from these reactions include derivatives with modified functional groups, which can further enhance the compound’s biological activity .

Scientific Research Applications

1-{Thieno[2,3-d]pyrimidin-4-yl}piperazine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-{Thieno[2,3-d]pyrimidin-4-yl}piperazine dihydrochloride involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can disrupt various cellular pathways, leading to the compound’s observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Properties

Molecular Formula

C10H14Cl2N4S

Molecular Weight

293.22 g/mol

IUPAC Name

4-piperazin-1-ylthieno[2,3-d]pyrimidine;dihydrochloride

InChI

InChI=1S/C10H12N4S.2ClH/c1-6-15-10-8(1)9(12-7-13-10)14-4-2-11-3-5-14;;/h1,6-7,11H,2-5H2;2*1H

InChI Key

KDLKEIVPQXDXJS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=C3C=CSC3=NC=N2.Cl.Cl

Origin of Product

United States

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